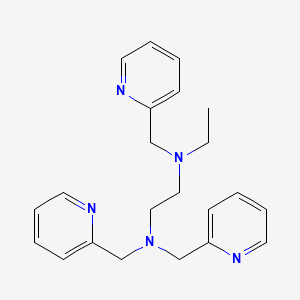
N-ethyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine is a chemical compound with the molecular formula C20H23N5. It is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry . This compound is characterized by its three pyridine rings attached to an ethane-1,2-diamine backbone, which provides multiple coordination sites for metal binding.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product . The reaction conditions often include a solvent like ethanol and a controlled temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high purity and yield. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and materials science .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals.
Substitution Reactions: The pyridine rings can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reaction conditions[][3].
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or alcoholic solutions.
Substitution Reactions: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride[][3].
Major Products Formed
Coordination Complexes: Metal-ligand complexes with enhanced stability and specific properties.
Substituted Derivatives: Compounds with modified pyridine rings, which can exhibit different chemical and physical properties[][3].
Aplicaciones Científicas De Investigación
N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, leading to changes in reactivity and stability. The compound can also interact with biological targets, potentially affecting enzymatic activities and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but with two pyridine rings instead of three.
Tris(pyridin-2-ylmethyl)amine: Contains a central nitrogen atom bonded to three pyridine rings.
N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Features a dimethylated ethane-1,2-diamine backbone with one pyridine ring.
Uniqueness
N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine is unique due to its three pyridine rings, which provide multiple coordination sites for metal binding. This feature enhances its ability to form stable and versatile metal complexes, making it a valuable ligand in various applications .
Propiedades
Número CAS |
423719-90-8 |
|---|---|
Fórmula molecular |
C22H27N5 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
N-ethyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H27N5/c1-2-26(17-20-9-3-6-12-23-20)15-16-27(18-21-10-4-7-13-24-21)19-22-11-5-8-14-25-22/h3-14H,2,15-19H2,1H3 |
Clave InChI |
KSRTWWNHJPDODS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCN(CC1=CC=CC=N1)CC2=CC=CC=N2)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















